In Vitro Lipid Peroxidation Inhibition: Direct Comparison with Trolox in Hybrid Conjugates
When conjugated with the NSAID ibuprofen (Compound 7) or ketoprofen (Compound 10), the Trolox derivative exhibited an IC50 of 3.4 μM and 2.8 μM, respectively, in inhibiting lipid peroxidation [1]. In contrast, the corresponding 3,5-di-tert-butyl-4-hydroxybenzoic acid derivative (Compound 5) was less potent, with its activity described as almost seven times lower than the Trolox-containing hybrid [2]. This stark difference highlights that while the Trolox moiety can be superior in certain conjugated antioxidant designs, the carboxylic acid handle of the target compound provides a crucial, quantifiably different profile for constructing alternative bioactive molecular architectures [1].
| Evidence Dimension | Inhibition of Lipid Peroxidation (IC50) |
|---|---|
| Target Compound Data | Compound 5 (3,5-di-tert-butyl-4-hydroxybenzoic acid conjugate): Potency approximately 7x lower than Trolox conjugate. |
| Comparator Or Baseline | Compound 7 (Trolox-Ibuprofen conjugate, IC50 3.4 μM) and Compound 10 (Trolox-Ketoprofen conjugate, IC50 2.8 μM). |
| Quantified Difference | Approximately 7-fold difference in potency between the target compound's conjugate and the Trolox conjugate. |
| Conditions | In vitro lipid peroxidation inhibition assay. |
Why This Matters
This quantitative difference confirms that while both acids are viable handles, their conjugates exhibit distinct bioactivity profiles, making the target compound a non-substitutable building block for specific structure-activity relationship (SAR) studies.
- [1] Theodosis-Nobelos, P.; Papagiouvannis, G.; Tziona, P.; Kourounakis, P. N.; Rekka, E. A. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. *Molecules* **2021**, *26* (13), 4060. https://doi.org/10.3390/molecules26134060 View Source
- [2] Theodosis-Nobelos, P.; Papagiouvannis, G.; Tziona, P.; Kourounakis, P. N.; Rekka, E. A. Antioxidant Serine-(NSAID) Hybrids with Anti-Inflammatory and Hypolipidemic Potency. *Molecules* **2021**, *26* (13), 4060. https://doi.org/10.3390/molecules26134060 View Source
